molecular formula C13H11FN2O B5726220 2-fluoro-N'-phenylbenzohydrazide

2-fluoro-N'-phenylbenzohydrazide

Cat. No.: B5726220
M. Wt: 230.24 g/mol
InChI Key: DZJAWZALRXVTJU-UHFFFAOYSA-N
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Description

2-fluoro-N’-phenylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a fluorine atom attached to the benzene ring and a phenyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N’-phenylbenzohydrazide typically involves the reaction of 2-fluorobenzoyl chloride with phenylhydrazine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-fluoro-N’-phenylbenzohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The fluorine atom at the ortho position facilitates nucleophilic displacement under specific conditions. For example:

  • Reaction with amines : At 120°C in DMSO using Pr<sub>2</sub>NEt as base, primary/secondary amines undergo substitution within 18 hours (100% conversion) .

  • Oxygen nucleophiles : Phenols react in DMF at 80°C with KO<sup>t</sup>Bu (6 hours, 100% conversion) .

Key factors influencing S<sub>N</sub>Ar reactivity :

ParameterEffect on Reactivity
Electron-withdrawing groupsEnhances leaving group ability
Polar aprotic solventsAccelerates reaction rate
Elevated temperaturesReduces reaction time

Condensation Reactions

The hydrazide group participates in acid-catalyzed condensations:

  • With aldehydes :
    Benzaldehyde reacts via copper-catalyzed coupling (Cu(OTf)<sub>2</sub>, CH<sub>3</sub>CN, 0°C) to form N',N'-diaryl acylhydrazines (75% yield) .

Reductive Cyclodehydration

Nitro-containing derivatives undergo metal-mediated transformations:

Comparative metal efficiency :

MetalEquivYield (%)
In491
Sn496
Fe1068

Oxidative Coupling

Copper catalysts enable C–N bond formation:

Biological Activity Modulation

Structural modifications impact pharmacological properties:

  • COX-2 inhibition :
    4-Fluoro substitution at benzohydrazide improves selectivity (26.3% COX-2 inhibition vs 9.5% COX-1) .

Mechanistic Insights

  • Fluorine's electron-withdrawing effect activates the benzene ring for electrophilic attacks

  • Hydrazide NH groups participate in hydrogen-bond-assisted cyclizations

  • Copper mediates single-electron transfer mechanisms in oxidative couplings

Analytical Validation
Reaction progress is monitored by:

  • TLC (R<sub>f</sub> value tracking)

  • <sup>1</sup>H/<sup>19</sup>F NMR for structural confirmation

  • HPLC purity assessment (>95% in most cases)

This compound's versatility in metal-catalyzed reactions, nucleophilic substitutions, and bioactivity-modifying transformations makes it valuable for pharmaceutical and materials science applications .

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules : 2-Fluoro-N'-phenylbenzohydrazide is utilized as an intermediate in organic synthesis, particularly in the preparation of azo compounds and other hydrazine derivatives. Its ability to participate in various chemical reactions makes it a valuable reagent for chemists looking to create novel compounds.

Biology

  • Biological Studies : The compound has been investigated for its effects on cellular processes. Its interactions with biological molecules make it a useful tool in biochemical research, particularly in understanding enzyme functions and cellular pathways.
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. This property is particularly useful in studying metabolic processes and drug interactions.

Medicine

  • Pharmaceutical Research : The compound is being explored for its potential therapeutic properties. Studies have shown that it may inhibit certain enzymes involved in disease pathways, making it a candidate for drug development aimed at treating conditions such as inflammation or cancer .
  • Cyclooxygenase (COX) Inhibition : Recent studies have focused on derivatives of N-phenylbenzohydrazide, revealing moderate inhibitory activity against COX enzymes, which are critical targets in anti-inflammatory drug development. The presence of specific substituents on the phenyl ring significantly influences the selectivity and potency of these inhibitors .

Material Science

  • Development of New Materials : The unique chemical structure of this compound allows for the creation of materials with enhanced stability and functionality. Its applications in polymer science and materials engineering are being explored, particularly for developing advanced materials with specific properties tailored for industrial use .

Case Studies

StudyFocusFindings
Study on COX Inhibitory ActivityEvaluated various N-phenylbenzohydrazide derivativesSome derivatives showed significant COX-2 inhibitory activity (up to 26.3% inhibition) with favorable selectivity indices compared to standard drugs like indomethacin .
Biological Interaction StudiesInvestigated cellular effectsDemonstrated that this compound interacts with proteins and nucleic acids, influencing their structure and function, which could modulate cellular responses.
Synthesis of Azo CompoundsExamined its role as a reagentHighlighted its effectiveness in synthesizing azo compounds, showcasing its utility in organic synthesis applications.

Mechanism of Action

The mechanism of action of 2-fluoro-N’-phenylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluorobenzohydrazide
  • N’-phenylbenzohydrazide
  • 2-fluoro-N’-methylbenzohydrazide

Uniqueness

2-fluoro-N’-phenylbenzohydrazide is unique due to the presence of both a fluorine atom and a phenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the phenyl group can contribute to its binding interactions with molecular targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-N'-phenylbenzohydrazide, and how can reaction conditions be optimized for yield improvement?

  • Methodology : Traditional synthesis involves hydrazine or carbazide derivatives reacting with pre-activated carboxylic acid functionalities. Optimization parameters include solvent polarity (e.g., ethanol/water mixtures), temperature control (60–80°C), and stoichiometric ratios of reagents. Acid activation via in situ generation of reactive intermediates (e.g., acyl chlorides) improves coupling efficiency . For advanced optimization, polylithiation strategies using organometallic reagents (e.g., methyllithium) under inert atmospheres enhance regioselectivity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies fluorine-induced deshielding effects on aromatic protons (δ 7.2–8.1 ppm) and hydrazide N–H signals (δ 9.5–10.2 ppm). Fluorine coupling patterns (e.g., para-substitution) are resolved via ¹⁹F NMR .
  • X-ray crystallography : SHELX software refines crystal structures, revealing planarity of the benzohydrazide core and fluorine’s impact on intermolecular hydrogen bonding (e.g., C=O⋯H–N distances of 2.8–3.1 Å) .

Q. What electrochemical parameters are critical in analyzing the redox behavior of this compound, and how are they experimentally determined?

  • Methodology : Cyclic voltammetry (CV) in acetonitrile or aqueous ethanol (scan rates: 50–500 mV/s) measures:

  • E₁/₂ : Midpoint potential (e.g., 402 mV vs. Ag/AgCl) reflects electron-withdrawing effects of the fluorine substituent .
  • ΔEp : Peak separation (>60 mV) indicates quasi-reversible electron transfer, influenced by solution resistance and diffusion coefficients .
  • Diffusion control : Linear plots of anodic current (iₐ) vs. √v confirm mass transport limitations .

Advanced Research Questions

Q. How do electron-withdrawing substituents like fluorine affect the redox potential and charge transfer mechanisms in this compound derivatives?

  • Methodology : Comparative CV studies show fluorine increases E₁/₂ by 15–20 mV relative to non-fluorinated analogs due to destabilization of the oxidized state. Density Functional Theory (DFT) calculations correlate ELUMO energies (-1.8 eV) with redox activity, confirming fluorine’s inductive effects on charge delocalization .

Q. What methodological approaches resolve contradictions in diffusion-controlled vs. adsorption-controlled electrochemical mechanisms for benzohydrazide derivatives?

  • Methodology :

  • Diffusion control : Validate via iₐ ∝ √v linearity and chronoamperometry-derived diffusion coefficients (D ≈ 10⁻⁶ cm²/s) .
  • Adsorption artifacts : Electrochemical impedance spectroscopy (EIS) quantifies double-layer capacitance (Cdl < 20 µF/cm²) to rule out surface adsorption .

Q. How can computational docking studies guide the design of this compound analogs with enhanced tyrosinase inhibitory activity?

  • Methodology : Molecular docking (e.g., AutoDock Vina) identifies binding poses in tyrosinase’s active site. Fluorine’s electronegativity enhances hydrogen bonding with His263 (ΔG = -8.2 kcal/mol), while benzohydrazide’s planar structure aligns with hydrophobic pockets. Validate predictions via IC₅₀ assays (e.g., 10.5 µM for 2-fluoro derivatives vs. 44.6 µM for kojic acid) .

Q. What experimental and theoretical methods validate the corrosion inhibition mechanisms of metal complexes derived from this compound?

  • Methodology :

  • Electrochemical : Polarization curves show anodic inhibition (>85% efficiency at 1 mM) with Tafel slope shifts (βₐ = 120 mV/dec) .
  • Computational : DFT-derived parameters (EHOMO = -5.2 eV, ELUMO = -1.6 eV) correlate with adsorption energies on metal surfaces (e.g., iron) .

Q. How do solvent polarity and protonation states influence the electrochemical behavior of this compound in different media?

  • Methodology : CV in aprotic solvents (e.g., CH₃CN) shows reversible Fc/Fc⁺ couples (ΔEp = 70 mV), while aqueous ethanol induces protonation-dependent irreversibility (ΔEp > 100 mV). Solvent resistance (Rₛ) corrections via IR compensation reconcile discrepancies in peak potentials .

Properties

IUPAC Name

2-fluoro-N'-phenylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJAWZALRXVTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 50.0 g of phenylhydrazine in 280 ml of dry pyridine, cooled to about 5° was added, dropwise, 80.0 g of o-fluorobenzoyl chloride. After coming to ambient temperature, the reaction mixture was stirred for about 2 hours, and then poured into water. The resultant precipitate was recrystallized from toluene to yield 82 g (77.5%) of 2-fluorobenzoic acid, 2-phenylhydrazide.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-fluoro-N'-phenylbenzohydrazide
2-fluoro-N'-phenylbenzohydrazide
2-fluoro-N'-phenylbenzohydrazide
2-fluoro-N'-phenylbenzohydrazide
2-fluoro-N'-phenylbenzohydrazide
2-fluoro-N'-phenylbenzohydrazide

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